1-(4-Chlorophenyl)-N-((5-methylisoxazol-3-yl)methyl)ethan-1-amine
Description
This compound features a 4-chlorophenyl group attached to an ethan-1-amine backbone, with a 5-methylisoxazol-3-yl methyl group substituent on the amine nitrogen. This structural motif is common in medicinal chemistry, particularly in kinase inhibitors and CNS-targeting agents due to its balanced polarity and aromatic interactions .
Properties
Molecular Formula |
C13H15ClN2O |
|---|---|
Molecular Weight |
250.72 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]ethanamine |
InChI |
InChI=1S/C13H15ClN2O/c1-9-7-13(16-17-9)8-15-10(2)11-3-5-12(14)6-4-11/h3-7,10,15H,8H2,1-2H3 |
InChI Key |
RTGXRIGWZOAGGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)CNC(C)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-N-((5-methylisoxazol-3-yl)methyl)ethan-1-amine typically involves the following steps:
Formation of the Chlorophenyl Intermediate: The starting material, 4-chlorobenzaldehyde, undergoes a reaction with a suitable reagent to form the chlorophenyl intermediate.
Formation of the Methylisoxazole Intermediate: The methylisoxazole moiety is synthesized from 3-methylisoxazole through a series of reactions.
Coupling Reaction: The chlorophenyl intermediate is then coupled with the methylisoxazole intermediate under specific reaction conditions, such as the presence of a base and a solvent, to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as temperature control, pressure, and the use of catalysts, to increase yield and purity. The process may also include purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-N-((5-methylisoxazol-3-yl)methyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May serve as a probe or ligand in biological studies.
Medicine: Potentially explored for its pharmacological properties.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-N-((5-methylisoxazol-3-yl)methyl)ethan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Ring Variations
Compound A : 1-(5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine (CAS: 1250083-05-6)
- Structure : Replaces the isoxazole with a 1,2,4-oxadiazole ring.
- Impact: Metabolic Stability: Oxadiazoles are electron-deficient, reducing susceptibility to oxidative metabolism compared to isoxazoles . Synthesis: Prepared via cyclization of amidoximes, contrasting with the coupling reactions used for isoxazole derivatives .
Compound B : 2-(1,3-Benzoxazol-2-yl)-1-(4-chlorophenyl)ethan-1-amine
- Structure : Substitutes isoxazole with a benzoxazole ring.
- Impact: Lipophilicity: Benzoxazole’s larger aromatic system increases logP, enhancing membrane permeability but risking higher plasma protein binding .
Compound C : (E)-1-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-N-(4-chlorophenyl)methanimine
- Structure : Pyrazole core instead of isoxazole.
- Synthetic Yield: Pyrazole derivatives often require multi-step syntheses, unlike the straightforward coupling used for isoxazoles .
Substituent Position and Chain Modifications
Compound D : 1-(4-Chlorophenyl)-N-(cyclopropylmethyl)ethan-1-amine (CAS: 1248920-92-4)
- Structure : Cyclopropylmethyl group replaces the isoxazole-methyl moiety.
- Metabolism: The cyclopropyl group may reduce CYP450-mediated oxidation compared to heterocycles .
Compound E : 4-(Isoquinolin-8-ylmethyl)-3-methyl-N-(1-(5-methylisoxazol-3-yl)ethyl)-1H-pyrrole-2-carboxamide
- Structure : Shares the 5-methylisoxazol-3-yl group but attached to a pyrrole carboxamide scaffold.
- Impact :
- Bioactivity : The pyrrole-carboxamide backbone is common in kinase inhibitors (e.g., JAK/STAT pathways), suggesting divergent therapeutic applications compared to the simpler ethanamine scaffold .
- Synthetic Complexity : Requires multi-step coupling (e.g., HATU-mediated amidation), yielding 25% compared to higher yields for simpler amines .
Key Findings and Implications
Heterocycle Choice :
- Isoxazoles balance metabolic stability and polarity, making them favorable for CNS targets.
- Oxadiazoles (Compound A) offer superior metabolic stability but lower lipophilicity.
- Benzoxazoles (Compound B) enhance lipophilicity but may reduce solubility .
Substituent Effects :
- Cyclopropyl groups (Compound D) improve metabolic stability but require complex syntheses.
- Pyrazole derivatives (Compound C) introduce additional hydrogen-bonding motifs for target engagement .
Synthetic Accessibility :
- The target compound’s synthesis (60–69% yield) is more efficient than multi-step routes for pyrrole-carboxamides (25%) or pyrazoles (22%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
